

Application Notes and Protocols for Blending Polybutadiene with Other Elastomers

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Compound of Interest

Compound Name: Polybutadiene

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These application notes provide a detailed overview of the property enhancements achieved by blending **polybutadiene** (BR) with other common elastomers, namely Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR). This document includes quantitative data on the mechanical and dynamic properties of these blends, detailed experimental protocols for their preparation and characterization, and visual representations of experimental workflows and property relationships.

Application Notes: Enhancing Elastomer Properties with Polybutadiene Blends

Polybutadiene is a versatile synthetic rubber known for its excellent abrasion resistance, high resilience, and low-temperature flexibility. However, to meet the demanding requirements of various applications, particularly in the automotive and industrial sectors, BR is often blended with other elastomers. This practice allows for the synergistic combination of properties, leading to materials with a superior performance profile compared to the individual components.

Polybutadiene (BR) and Natural Rubber (NR) Blends

Blending **polybutadiene** with natural rubber is a common practice in the tire industry. This combination leverages the high tensile strength and tear resistance of NR with the excellent abrasion resistance and low heat buildup of BR. The resulting blends exhibit a balanced set of properties ideal for tire treads and other high-performance applications.

Key Property Improvements:

- **Enhanced Abrasion Resistance:** The addition of BR significantly improves the wear characteristics of NR.
- **Improved Wet Grip and Rolling Resistance:** The blend ratio can be tailored to optimize the balance between wet grip (safety) and rolling resistance (fuel efficiency) in tires.
- **Good Resilience and Flexibility:** The blend maintains a high level of elasticity and flexibility over a wide temperature range.

Polybutadiene (BR) and Styrene-Butadiene Rubber (SBR) Blends

Styrene-butadiene rubber is another widely used synthetic rubber, and its blends with **polybutadiene** are prevalent in applications requiring a combination of good wet grip, abrasion resistance, and cost-effectiveness. The styrene content in SBR contributes to its hardness and wear characteristics.

Key Property Improvements:

- **Balanced Wet Grip and Wear:** SBR/BR blends offer a good compromise between wet traction and tread wear in tires.^[1]
- **Improved Processability:** Blending can enhance the mixing and processing behavior of the rubber compounds.
- **Versatility in Compounding:** The properties of SBR/BR blends can be further modified through the addition of various fillers and additives.

Polybutadiene (BR) and Nitrile Butadiene Rubber (NBR) Blends

Nitrile butadiene rubber is known for its excellent resistance to oils, fuels, and other chemicals. Blending NBR with BR can improve the low-temperature flexibility and resilience of NBR, which can be a limitation in some applications.

Key Property Improvements:

- **Enhanced Low-Temperature Performance:** The addition of BR improves the flexibility of NBR at colder temperatures.
- **Improved Resilience:** BR contributes to a higher rebound elasticity in the blend.
- **Tailored Oil and Chemical Resistance:** The blend ratio can be adjusted to achieve the desired level of chemical resistance for specific applications.

Data Presentation: Quantitative Properties of Polybutadiene Blends

The following tables summarize the mechanical properties of various **polybutadiene** blends. The data has been compiled from multiple sources and it is important to note that properties can vary depending on the specific grades of elastomers used, the presence and type of fillers, and the curing system.

Table 1: Mechanical Properties of **Polybutadiene** (BR) / Natural Rubber (NR) Blends

BR/NR Ratio	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)
100/0	12.5	450	55
70/30	18.2	520	58
50/50	21.5	580	62
30/70	24.8	650	65
0/100	28.0	750	68

Note: Data is indicative and can vary based on compound formulation.

Table 2: Mechanical Properties of **Polybutadiene** (BR) / Styrene-Butadiene Rubber (SBR) Blends

BR/SBR Ratio	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)	Abrasion Resistance (mm ³ /rev)
100/0	12.5	450	55	20.1
75/25	15.8	480	59	25.5
50/50	18.3	510	63	31.0
25/75	20.1	530	66	36.7
0/100	22.5	550	70	40.0

Source: Adapted from various studies.[2] Abrasion resistance can vary significantly with test method and conditions.

Table 3: Mechanical Properties of **Polybutadiene** (BR) / Nitrile Butadiene Rubber (NBR) Blends (with Cis-**Polybutadiene** as Compatibilizer)

BR/NBR Ratio	Tensile Strength (MPa)	Elongation at Break (%)	Hardness (Shore A)
0/100	18.5	400	72
20/80	20.2	430	70
40/60	22.1	460	68
60/40	19.8	440	66
80/20	17.5	410	64
100/0	12.5	450	55

Source: Adapted from a study on SBR/NBR blends with cis-**polybutadiene** as a compatibilizer, indicating trends for BR/NBR systems.[3][4]

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of **polybutadiene** elastomer blends. It is recommended to consult the specific ASTM standards for detailed procedures.

Protocol for Blend Preparation using a Two-Roll Mill

This protocol is based on the general principles outlined in ASTM D3182.

Objective: To prepare a homogeneous blend of **polybutadiene** with another elastomer and incorporate necessary additives.

Materials and Equipment:

- **Polybutadiene** (BR)
- Secondary Elastomer (NR, SBR, or NBR)
- Two-roll mill with temperature control and adjustable nip gap
- Standard compounding ingredients (e.g., zinc oxide, stearic acid, antioxidants, accelerators, sulfur)
- Safety equipment (gloves, safety glasses)

Procedure:

- **Mill Preparation:** Set the temperature of the two-roll mill to approximately 50-70°C. Adjust the nip gap to a small opening (e.g., 1-2 mm).
- **Mastication of Elastomers:**
 - Individually pass each elastomer through the mill several times to soften and create a continuous sheet (banding). This process, known as mastication, reduces the viscosity of the rubber.
 - For blends, the higher viscosity elastomer is typically added first.
- **Blending:**

- Introduce the masticated elastomers to the mill together.
- Continuously cut and fold the rubber sheet on the mill to ensure thorough mixing. This is typically done by making cuts from the edges towards the center and rolling the sheet back into the nip.
- Incorporation of Additives:
 - Widen the nip gap slightly (e.g., to 2-3 mm).
 - Add the compounding ingredients in the following order, allowing for complete dispersion between each addition:
 - Zinc oxide and stearic acid (activators)
 - Antioxidants and other processing aids
 - Fillers (if any, added in portions)
 - Accelerators and sulfur (curing agents, added last to prevent premature vulcanization, or "scorch").
- Homogenization: After all ingredients are incorporated, continue to mix for a specified period (e.g., 10-15 minutes), making regular cuts and folds to ensure a homogeneous compound.
- Sheeting Out: Reduce the nip gap to the desired final thickness and pass the compound through the mill to create a smooth sheet. The sheet is then removed and allowed to cool.

Protocol for Curing of Elastomer Blends

Objective: To vulcanize the prepared rubber compound to achieve its final, cross-linked properties.

Materials and Equipment:

- Uncured rubber compound sheet
- Compression molding press with temperature and pressure control

- Mold of desired dimensions
- Mold release agent

Procedure:

- Mold Preparation: Clean the mold and apply a thin layer of mold release agent.
- Sample Placement: Cut the uncured rubber sheet to a size slightly larger than the mold cavity. Place the rubber in the mold.
- Curing:
 - Place the mold in the preheated compression molding press. Curing temperatures typically range from 140°C to 160°C.[5][6]
 - Apply a specified pressure (e.g., 10-15 MPa) to the mold.[5]
 - The curing time will depend on the blend composition and the curing system used, typically ranging from 10 to 30 minutes.[5][7] The optimal cure time can be determined using a rheometer.
- Demolding and Cooling: After the specified curing time, carefully remove the mold from the press and allow it to cool before demolding the vulcanized rubber sample.

Protocol for Mechanical Property Testing

This protocol is based on the principles of ASTM D412 for tensile testing.

Objective: To determine the tensile properties of the vulcanized elastomer blends.

Materials and Equipment:

- Vulcanized rubber sheet
- Die cutter for preparing dumbbell-shaped test specimens
- Universal Testing Machine (UTM) with appropriate grips and an extensometer

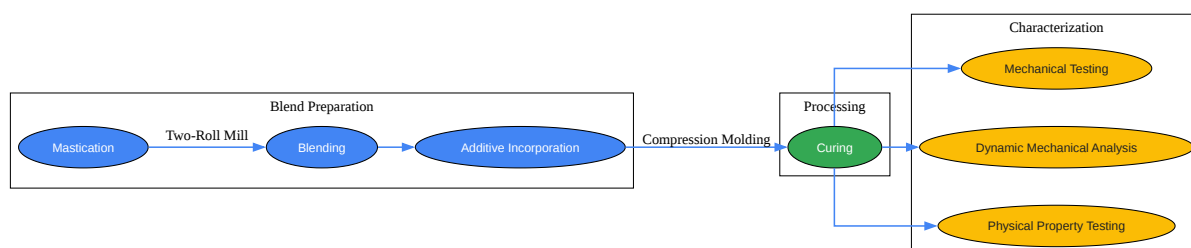
- Thickness gauge

Procedure:

- Specimen Preparation:
 - Allow the vulcanized rubber sheet to condition at standard laboratory conditions ($23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity) for at least 24 hours.
 - Use a die cutter to cut dumbbell-shaped specimens from the sheet.
 - Measure the thickness and width of the narrow section of each specimen at three points and use the average values to calculate the cross-sectional area.
- Tensile Testing:
 - Mount the specimen in the grips of the Universal Testing Machine, ensuring it is aligned vertically.
 - Attach the extensometer to the gauge length section of the specimen.
 - Set the crosshead speed of the UTM, typically 500 mm/min for rubber.
 - Start the test and record the force and elongation data until the specimen breaks.
- Data Analysis:
 - From the stress-strain curve, determine the following properties:
 - Tensile Strength: The maximum stress applied before the specimen ruptures.
 - Elongation at Break: The percentage increase in length at the point of rupture.
 - Modulus: The stress at a specific elongation (e.g., 100%, 300%).

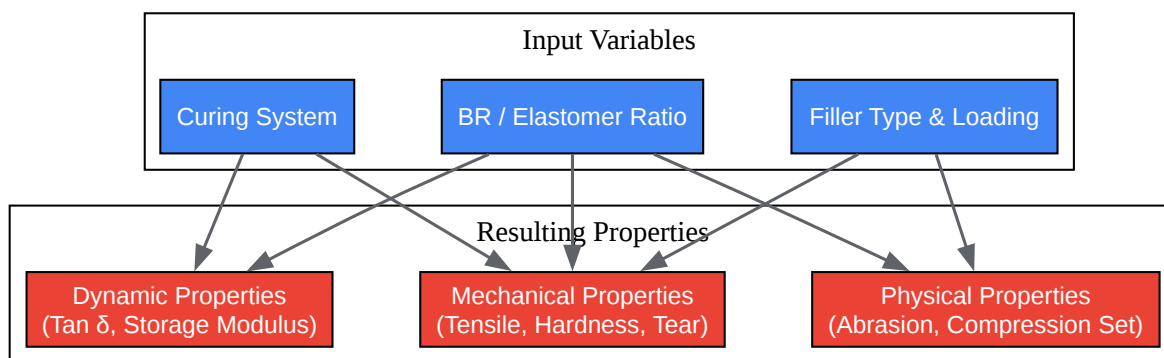
Visualizations

The following diagrams illustrate the experimental workflow and the conceptual relationship between blend composition and properties.



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Caption: Experimental workflow for elastomer blend preparation and characterization.



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Caption: Relationship between blend composition and resulting properties.

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